Carbetamide
Description
Historical Context of Carbamate (B1207046) Herbicides in Agriculture
The advent of synthetic organic pesticides in the mid-20th century marked a significant turning point in agricultural practices. Carbamate pesticides, derived from carbamic acid, were first introduced for commercial use in the 1950s. inchem.orgtamu.edu This class of compounds demonstrated a broad spectrum of activity, leading to their development as insecticides, fungicides, and herbicides. inchem.orgwho.int The first major organic chemical herbicide, Sinox, was developed in 1896, but the period after World War II, particularly from 1945 onwards, saw a rapid expansion in the discovery and implementation of new herbicidal compounds. researchgate.netbritannica.com This era brought forth revolutionary herbicides like 2,4-D and isopropyl-N-phenylcarbamate (IPC), which offered selective control of broad-leaved and grass weeds, respectively. britannica.com The development of carbamate herbicides was part of this broader chemical revolution in agriculture, aimed at increasing crop yields by managing pest and weed populations. researchgate.netscielo.br
Academic Perspectives on the Evolution of Herbicidal Compounds
The evolution of herbicidal compounds has been driven by the dual needs of effective weed control and increased crop productivity. scielo.brmdpi.com Early efforts involved the use of inorganic compounds like metal salts and sulfuric acid. researchgate.netbritannica.com The mid-20th century witnessed a shift to synthetic organic herbicides, which offered greater selectivity and efficacy at lower application rates. britannica.com Scientific research has continuously focused on understanding the mode of action of these compounds to develop new, more effective herbicides. nih.govmoa-technology.com A significant challenge in this field has been the evolution of herbicide resistance in weed populations, necessitating the ongoing discovery of herbicides with novel mechanisms of action. mdpi.commoa-technology.comnih.gov The development of herbicides is now increasingly focused on creating environmentally friendly compounds with high selectivity and low toxicity to non-target organisms. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRQXHFXNZFDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021847 | |
| Record name | Legurame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16118-45-9, 16118-49-3 | |
| Record name | Lactamide, N-ethyl-, carbanilate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016118459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Legurame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Biochemical Mechanisms of Carbetamide Action
Target-Site Interactions: Mitosis Inhibition
The specific molecular target for carbetamide is tubulin, the protein subunit that polymerizes to form microtubules. wssa.net Microtubules are dynamic structures essential for several key cellular processes, most notably the formation of the mitotic spindle. This spindle apparatus is responsible for the accurate segregation of chromosomes into daughter cells during mitosis.
This compound, like other carbamate (B1207046) herbicides, binds to tubulin. wssa.net The formation of the herbicide-tubulin complex interferes with the normal dynamics of microtubule assembly. wssa.net This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle. wssa.netresearchgate.net Without a properly formed spindle, chromosomes cannot be aligned at the metaphase plate and subsequently segregated into new cells, thus inhibiting cell division and, consequently, plant growth. wssa.net
While the general consensus points to microtubule disruption, detailed research reveals a more specific and nuanced mechanism than simple inhibition of polymerization. Studies on the meristematic cells of Allium cepa (onion) have shown that this compound's primary effect is not on the polymerization-depolymerization cycle of tubulin itself. researchgate.net Instead, it acts by disrupting the cohesion between the minus ends of microtubule bundles that converge at the spindle poles. researchgate.net
Observations indicate that this compound treatment leads to the stabilization of the microtubule minus ends. researchgate.net This results in the detachment of individual or small groups of chromosomes from the main spindle structure, each maintaining its own microtubule-organizing centre (MTOC). researchgate.netresearchgate.net This action efficiently induces multipolar spindles, where chromosomes are oriented towards more than two poles. researchgate.net Research demonstrated that the density and length of kinetochore microtubules attached to these detached chromosomes remained unmodified, suggesting that polymerization is not the primary target. researchgate.net The spindle is rendered multipolar more effectively in metaphase than in anaphase. researchgate.net This immediate disruption of pole integrity, rather than a gradual shortening of microtubules, is a key feature of this compound's specific action.
| Finding | Observation in Allium cepa Meristem Cells Treated with this compound | Reference |
| Primary Effect | Immediate disruption of the cohesion of microtubule bundles at the spindle poles. | researchgate.net |
| Polymerization Cycle | No direct effect observed on the tubulin polymerization-depolymerization cycle. | researchgate.net |
| Microtubule Ends | Suggests stabilization of the microtubule minus ends. | researchgate.net |
| Spindle Structure | Efficient induction of multipolar metaphases and anaphases. | researchgate.netresearchgate.net |
| Kinetochore Microtubules | Density and length remained unmodified on detached chromosomes. | researchgate.net |
This table summarizes key research findings on the specific interaction of this compound with the mitotic spindle in plant cells.
Cellular and Subcellular Responses in Susceptible Plant Organisms
The disruption of the mitotic spindle at a molecular level precipitates a cascade of distinct cellular and subcellular abnormalities in susceptible plants. The most prominent and immediate response is the formation of multipolar mitoses. researchgate.net In Allium cepa root meristems treated with this compound, a high frequency of multipolar anaphases was observed, reaching up to 90% after a one-hour treatment. researchgate.net This leads to a chaotic and unequal segregation of chromosomes.
This aberrant mitosis results in the formation of aneuploid nuclei, where daughter cells receive an incorrect number of chromosomes. nih.gov Furthermore, the disruption of microtubule organization can also inhibit cytokinesis, the process of cell plate formation that physically divides the parent cell into two daughter cells. researchgate.netnih.gov This failure can lead to the formation of large, multinucleated cells with an unbalanced distribution of genetic material. nih.gov
This compound has also been shown to induce the formation of extra microtubule-organizing centres for other microtubular arrays, such as the preprophase band and the phragmoplast, which are critical for defining the plane of cell division and constructing the cell plate, respectively. researchgate.net
Macroscopically, these cellular disruptions manifest as a cessation of growth. Seedlings of susceptible grass species that manage to emerge from the soil exhibit severe growth stunting and pronounced root pruning. adama.comagropages.com Affected plants often appear dark green and fail to produce seed panicles, eventually dying within a few weeks of germination. adama.comweedsmart.org.au
| Cellular/Subcellular Response | Description | Reference |
| Mitotic Aberrations | High frequency of multipolar anaphases and metaphases. | researchgate.net |
| Nuclear Content | Formation of aneuploid and multinucleated cells due to improper chromosome segregation and failed cytokinesis. | nih.gov |
| Microtubule Organizing Centres (MTOCs) | Induction of additional MTOCs for the preprophase band and phragmoplast. | researchgate.net |
| Root Growth | Severe pruning and stunting of the root system. | adama.comagropages.com |
| Shoot Growth | Stunted overall plant growth; affected plants rarely produce panicles and eventually die. | adama.comweedsmart.org.au |
This table outlines the primary cellular and subcellular effects observed in susceptible plants following treatment with this compound.
Physiological and Pharmacokinetic Studies of Carbetamide in Plants
Absorption Pathways
Carbetamide can enter a plant through both its roots and its foliage. youtube.com However, the primary and most significant route of entry is through the root system from the soil. weedsmart.org.auadama.com
The predominant pathway for this compound absorption is through the roots from the soil water. weedsmart.org.auadama.com As a soil-applied herbicide, its effectiveness relies on its presence in the soil solution where it can be taken up by the roots of germinating weeds. adama.com this compound is characterized as being moderately mobile in the soil due to its high water solubility and low adsorption to organic matter. adama.com This mobility allows it to move into the soil solution where it is readily available for root absorption. adama.com
The impact of root uptake is particularly evident in young seedlings. The majority of weed control is achieved through the failed emergence of seedlings. weedsmart.org.au For those weeds that do emerge, subsequent growth is often stunted, and they exhibit severe root pruning. weedsmart.org.au These affected plants rarely develop to the point of producing seeds and typically die within a few weeks of germination. weedsmart.org.au Research has demonstrated that this compound application can lead to a reduction in the root dry weight of susceptible legume seedlings. researchgate.net
Key Factors in this compound Root Uptake
| Factor | Description | Reference |
|---|---|---|
| Primary Pathway | Root absorption from soil water is the main route of entry into the plant. | weedsmart.org.auadama.com |
| Soil Mobility | High water solubility and low adsorption to organic matter make it mobile and available in the soil solution. | adama.com |
| Effect on Weeds | Inhibits seedling emergence; causes stunted growth and severe root pruning in emerged plants. | weedsmart.org.au |
| Activation | Requires sufficient soil moisture or rainfall for incorporation and activation. | adama.com |
While root uptake is primary, this compound can also be absorbed through the shoots and leaves of plants. youtube.com The process of foliar absorption for herbicides is generally driven by the concentration gradient between the chemical on the leaf surface and the interior of the leaf. For a compound to be absorbed, it must pass through the waxy, lipophilic cuticle as well as the more hydrophilic components of the leaf structure. The efficiency of this process is influenced by environmental conditions and the plant's specific leaf characteristics.
Dynamics of Root Uptake
Translocation and Distribution Mechanisms within Plant Tissues
Once absorbed, this compound is translocated systemically within the plant. youtube.com This movement allows the herbicide to reach its sites of action in the growing regions of the roots and shoots to exert its inhibitory effects. youtube.com
The movement of water and dissolved substances through the non-living parts of the plant, such as the cell walls and intercellular spaces, is known as apoplastic transport. wikipedia.orgtestbook.com This pathway is a primary route for the upward movement of water and solutes from the roots to the rest of the plant via the xylem. wikipedia.org Apoplastic flow is generally non-selective and faster than movement through the living symplastic pathway. wikipedia.orgfrontiersin.org
Systemic herbicides, once they enter the root, often utilize the apoplastic pathway to be distributed throughout the plant. Water and solutes moving via the apoplast are pulled upwards by the force of transpiration. rseco.org This transport continues until it is impeded by the Casparian strip in the root's endodermis, a waxy, waterproof band that forces water and solutes to cross a cell membrane and enter the symplast to reach the central vascular tissue. testbook.comfrontiersin.orgsavemyexams.com This mechanism allows for the widespread distribution of the herbicide within the plant.
Metabolic Transformation Pathways in Plant Systems
Like other xenobiotics, herbicides undergo metabolic transformation within plant tissues. scielo.br This process, often a form of detoxification for the plant, typically involves a series of biochemical reactions. scielo.br For carbamate (B1207046) herbicides, these transformations are crucial in determining their persistence and selectivity. scielo.br In tolerant plants, a significant portion of the absorbed herbicide can be quickly metabolized and inactivated. scielo.br
A key metabolic pathway for carbamate compounds in biological systems is hydrolysis. scielo.br This process involves the chemical breakdown of the compound by reaction with water, often facilitated by enzymes. scielo.br In plants, hydrolysis is a common Phase I metabolic reaction that can make the herbicide molecule more water-soluble and less phytotoxic by exposing or introducing functional groups. scielo.br
While specific studies on the in-planta hydrolysis of this compound are limited, research on its degradation by soil microorganisms provides insight into its potential breakdown products. Studies have shown that the acid hydrolysis of this compound yields ethylamine (B1201723) and aniline (B41778). researchgate.net The degradation of carbamates in living organisms, including plants and microbes, can lead to various breakdown products or metabolites. eurl-pesticides.eu This enzymatic degradation is a critical factor in the herbicide's environmental fate and its activity spectrum. weedsmart.org.auadama.com
Arylhydroxylation and Conjugation Reactions
The metabolism of herbicides and other foreign compounds (xenobiotics) in plants typically follows a multi-phase detoxification pathway. ucanr.edu Phase I reactions involve the introduction or exposure of functional groups, such as hydroxyl (-OH) groups, which generally increases the reactivity of the molecule and prepares it for subsequent reactions. ucanr.edunih.gov
Arylhydroxylation is a common Phase I oxidation reaction catalyzed by cytochrome P450 monooxygenases (P450s). nih.govfrontiersin.org This process introduces a hydroxyl group onto an aromatic ring of the herbicide molecule. In the case of this compound, this would involve the hydroxylation of its phenyl ring. This initial step reduces the phytotoxicity of the herbicide and provides a site for Phase II reactions. ucanr.edu Another critical Phase I reaction for carbanilate herbicides is hydrolysis, which can cleave the amide or ester linkages. Research has identified aniline as a metabolite of this compound in soil and lettuce, suggesting that hydrolysis of the amide bond is a key metabolic step. researchgate.net
Following Phase I reactions, the herbicide or its metabolites undergo Phase II conjugation reactions. ucanr.edu This involves linking the modified herbicide to endogenous, water-soluble molecules, which significantly decreases its toxicity and mobility. tubitak.gov.tr Key conjugation reactions in plants include:
Glutathione (B108866) Conjugation: Catalyzed by Glutathione S-transferases (GSTs), this reaction attaches the tripeptide glutathione to the herbicide metabolite. nih.govtubitak.gov.tr This is a major detoxification pathway for many herbicides.
Glucose Conjugation: Catalyzed by UDP-dependent glycosyltransferases (UGTs), this process attaches a glucose molecule to the herbicide, typically at a hydroxyl group created during Phase I. nih.gov
These conjugation reactions render the herbicide molecule more water-soluble and less biologically active, facilitating its removal from sensitive cellular sites. tubitak.gov.tr
Differential this compound Metabolism Across Plant Species
The basis for the selective action of many herbicides, including this compound, lies in the differential ability of various plant species to metabolize the compound. ucanr.edunih.gov A plant's tolerance or susceptibility to a herbicide is often determined by the speed and efficiency of its detoxification mechanisms. Tolerant crop plants can rapidly metabolize the herbicide into non-toxic forms before it can cause significant damage. In contrast, susceptible weed species metabolize the compound much more slowly, or not at all, allowing the active ingredient to accumulate at its target site and exert its phytotoxic effect. ucanr.eduresearchgate.net
Susceptible versus Tolerant Plant Species
This compound exhibits clear selectivity, effectively controlling specific weeds while remaining safe for use in certain crops. This selectivity is a direct result of differential metabolism.
Tolerant Species: this compound is well-tolerated by a range of leguminous crops. Research and agricultural use have demonstrated its safety in:
Lucerne, clovers, and medics weedsmart.org.au
Desmanthus dpi.qld.gov.au
Winter pulses such as broad beans, chickpeas, faba beans, field peas, and lupins weedsmart.org.au
The tolerance in these species is attributed to their robust ability to rapidly detoxify this compound. It is hypothesized that these plants possess high constitutive levels or can quickly induce the activity of key detoxification enzymes (P450s, GSTs, UGTs). This efficient enzymatic action metabolizes this compound through the detoxification pathway—hydrolysis, hydroxylation, conjugation, and sequestration—before the compound can reach phytotoxic concentrations at its site of action, which is the inhibition of mitosis. herts.ac.uk
Susceptible Species: this compound is highly effective against several problematic grass weeds and some broadleaved weeds. Susceptible species include:
Annual grasses such as annual ryegrass, brome grass, barley grass, and blackgrass. weedsmart.org.au
Certain broadleaved weeds like potato weed (Galinsoga parviflora) and sowthistle (Sonchus oleraceus), though control can be variable. ausveg.com.au
In these susceptible plants, the metabolic breakdown of this compound is slow or inefficient. The lack of rapid detoxification allows the active this compound molecule to be absorbed by the roots and translocated within the plant. herts.ac.uk It accumulates at its target sites, where it inhibits mitosis, leading to a cessation of cell division, stunted growth, and eventual plant death. weedsmart.org.auherts.ac.uk
Table 2: Comparison of this compound Metabolism in Tolerant vs. Susceptible Plants
| Characteristic | Tolerant Species (e.g., Legumes) | Susceptible Species (e.g., Grass Weeds) |
|---|---|---|
| Examples | Chickpeas, Lentils, Lucerne, Desmanthus weedsmart.org.audpi.qld.gov.au | Annual Ryegrass, Brome Grass, Blackgrass weedsmart.org.au |
| Metabolic Rate | Fast | Slow to negligible |
| Detoxification Enzyme Activity | High (P450s, GSTs, UGTs) | Low |
| Herbicide Fate | Rapidly converted to non-toxic conjugates and sequestered | Accumulates in active form at the target site |
| Physiological Outcome | Normal growth, no significant phytotoxicity | Inhibition of mitosis, stunted growth, plant death herts.ac.uk |
This table is based on information from multiple sources. weedsmart.org.audpi.qld.gov.auherts.ac.uk
Environmental Fate and Ecological Dynamics of Carbetamide
Soil Interactions and Retention Characteristics
The fate of Carbetamide in the terrestrial environment is significantly influenced by its interactions with soil particles and organic matter. These interactions determine its mobility, bioavailability, and ultimately, its persistence.
Adsorption Isotherms and Models (e.g., Freundlich)
The adsorption of this compound to soil particles is a key process governing its concentration in the soil solution. citrusindustry.net Adsorption isotherms, which describe the equilibrium relationship between the concentration of a compound in the liquid phase and on the solid phase, are used to model this behavior. frontiersin.org For this compound, studies have shown that the Freundlich adsorption isotherm provides a good fit for experimental data, indicating that adsorption occurs on a heterogeneous surface. nih.govresearchgate.net
The Freundlich model is an empirical equation expressed as: x/m = KfCe1/n
Where:
x/m is the mass of herbicide adsorbed per unit mass of adsorbent (soil).
Ce is the equilibrium concentration of the herbicide in solution.
Kf is the Freundlich constant, indicative of adsorption capacity.
1/n is an empirical constant related to the intensity of adsorption. oaepublish.com
Research indicates that while the Freundlich model is applicable, the resulting isotherms for this compound are often close to linear. nih.govresearchgate.net In one study on an agricultural soil, the partition coefficient (Kd), which represents the ratio of the amount of substance adsorbed to its concentration in the solution at equilibrium, was found to have a mean value of approximately 0.46 L kg⁻¹. nih.gov This suggests that this compound is moderately retained in the soil. nih.gov
Table 1: Freundlich Adsorption Isotherm Parameters for this compound in Agricultural Soil This interactive table provides data on the Freundlich model parameters for this compound adsorption.
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Freundlich Model Fit | Good (r² > 0.99) | The model accurately describes the adsorption behavior of this compound in the tested soil. | researchgate.net |
| Isotherm Shape | Near-linear | Suggests that the adsorption capacity is not strongly limited over the concentration range studied. | nih.gov |
| Mean Partition Coefficient (Kd) | 0.46 L kg⁻¹ | Indicates moderate retention of this compound in the soil under natural conditions. | nih.gov |
Sorption and Desorption Kinetics
The speed at which this compound binds to and is released from soil particles is described by its sorption and desorption kinetics. Studies combining batch equilibrium experiments with column and field-scale results have demonstrated that the retention kinetics for this compound are quite rapid. nih.gov This fast kinetic behavior allows for the assumption of local equilibrium when modeling the transport of this compound through the soil profile. nih.gov The process is often biphasic, with an initial fast sorption step followed by a much slower phase.
Influence of Soil Organic Matter and Amendments on Retention
Soil organic matter (SOM) is a primary factor influencing the retention of many herbicides. scielo.brscionresearch.com For this compound, which has low adsorption to organic matter, its mobility is considered moderate. adama.com The addition of organic amendments to soil can alter herbicide retention, though the effect varies. aensiweb.com
In experiments investigating the impact of stabilized sewage sludge on this compound mobility, a slight decrease in retention was observed. nih.gov The partition coefficient (Kd) decreased from 0.46 L kg⁻¹ in the natural soil to 0.40 L kg⁻¹ in the soil amended with sewage sludge. nih.gov A further reduction in retention, with the Kd value dropping to 0.32 L kg⁻¹, was noted when a surfactant, Linear Alkyl Benzene Sulfonate (LAS), was present at its critical micelle concentration. nih.gov This suggests that certain organic amendments and co-contaminants can increase the mobility of this compound in the soil. nih.gov Conversely, studies on other herbicides have shown that dissolved organic matter can also decrease adsorption depending on the sequence of addition. pjoes.com
Table 2: Effect of Soil Amendments on this compound Partition Coefficient (Kd) This interactive table illustrates how different soil amendments affect the retention of this compound.
| Soil Condition | Mean Partition Coefficient (Kd) (L kg⁻¹) | Impact on Retention | Reference |
|---|---|---|---|
| Natural Soil | 0.46 | Moderate Retention | nih.gov |
| Soil + Sewage Sludge | 0.40 | Decreased Retention | nih.gov |
| Soil + Surfactant (LAS) | 0.32 | Further Decreased Retention | nih.gov |
Microbial Degradation Processes in Soil Environments
The primary mechanism for the dissipation of this compound from soil is microbial degradation. adama.com This process is highly dependent on the presence and activity of specific soil microorganisms.
Enhanced Biodegradation Phenomena and Mechanisms
A significant characteristic of this compound is its susceptibility to enhanced or accelerated biodegradation. This phenomenon occurs when repeated applications of the herbicide lead to a build-up of specific microbial populations capable of using it as a source of carbon or energy. caws.org.nzweedsmart.org.au Consequently, the herbicide is degraded much more rapidly in soils with a history of this compound use, which can lead to reduced efficacy. caws.org.nzcaws.org.nz
Research from Australia has shown a dramatic reduction in the soil half-life of this compound after just a single prior application. caws.org.nz In one study, the half-life decreased from 54 days in a previously untreated soil to only 9 days in a soil that had been treated with this compound twelve months earlier. caws.org.nz In fields where this compound had been applied for five to seven consecutive years, the half-life was reduced to as little as four days, compared to approximately 30 days in untreated soil. uwa.edu.au This enhanced degradation was inhibited by the application of antibacterial agents, but not antifungal agents, pointing to soil bacteria as the primary drivers of this process. caws.org.nz
Interestingly, this enhanced degradation can exhibit specificity. Soil with a history of this compound use also showed an accelerated degradation rate for Propham (B1679637), a structurally related herbicide, in a phenomenon known as cross-enhancement. caws.org.nzuwa.edu.au However, this effect was not observed for other herbicides like Chlorpropham (B1668850), EPTC, Propyzamide (B133065), Diuron, or Simazine (B1681756). caws.org.nz
Table 3: Half-life of this compound in Soils With and Without Prior Application History This interactive table compares the persistence of this compound in different soil conditions.
| Soil History | This compound Half-life (DT₅₀) | Degradation Rate | Reference |
|---|---|---|---|
| No Prior Application | 23 - 54 days | Slow | caws.org.nzuwa.edu.au |
| Single Prior Application (12 months prior) | 9 days | Enhanced | caws.org.nz |
| Annual Applications (1989-1992), Measured in 1994 | 5.4 days | Highly Enhanced | uwa.edu.au |
| Annual Applications (1989-1992), Measured in 1996 | 10.2 days | Enhanced (declining) | uwa.edu.au |
Microbial Population Dynamics and this compound Mineralization
The rate of this compound degradation is directly linked to the population size of microorganisms capable of its mineralization. uwa.edu.au Studies using most probable number (MPN) assays have quantified this relationship. uwa.edu.au
In soil exhibiting rapid this compound degradation, the population of degrading microorganisms was found to be approximately 29,000 per gram of soil. uwa.edu.auuwa.edu.au In stark contrast, untreated control soil, where degradation was much slower, contained only about 7 of these organisms per gram. uwa.edu.auuwa.edu.au This demonstrates a clear enrichment of a specific microbial functional group in response to the repeated introduction of this compound. uwa.edu.au A pure strain of bacteria capable of degrading this compound and using its byproducts for growth has been isolated from such soils. caws.org.nz
The enhanced degradation effect can diminish over time if this compound applications cease. uwa.edu.auuwa.edu.au In a soil where applications were stopped for four years, the population of this compound-degrading microorganisms decreased to 14 per gram of soil, and the degradation rate slowed, though it was still faster than in soil that had never been treated. uwa.edu.auuwa.edu.au This suggests that managing the frequency of application is crucial to mitigate the effects of enhanced biodegradation. uwa.edu.au
Table 4: Population of this compound-Degrading Microorganisms in Soil This interactive table shows the correlation between this compound application history and the abundance of degrading microbes.
| This compound Application History | Degrading Microorganisms (per gram of soil) | Degradation Potential | Reference |
|---|---|---|---|
| Untreated Control | 7 | Low | uwa.edu.auuwa.edu.au |
| Four Years of Application, Four Years Fallow | 14 | Low (recovering) | uwa.edu.au |
| History of Repeated Application | 29,000 | High | uwa.edu.auuwa.edu.au |
Persistence and Half-Life Studies (DT50)
The persistence of a herbicide in the soil, often quantified by its half-life (DT50), is a critical factor in determining its potential for long-term environmental impact and efficacy. For this compound, studies have shown that its persistence can be significantly influenced by the history of its application in a particular soil, primarily due to changes in microbial activity.
In soils with no prior exposure to this compound, the herbicide exhibits moderate persistence. researchgate.netnih.gov Research has recorded a DT50 value ranging from 23 to 44 days in previously untreated Australian soils. researchgate.netnih.gov In a separate modeling study, a DT50 of 8 days was assumed for this compound. However, the repeated application of this compound can lead to a phenomenon known as enhanced microbial degradation, which drastically reduces its half-life. researchgate.net In a soil with a history of annual this compound applications, the DT50 was observed to be as low as 5.4 days. researchgate.netnih.gov This demonstrates a clear link between the application history and the rate at which the soil microbiome adapts to degrade the compound. researchgate.net Even after the cessation of annual applications, the soil's capacity for rapid degradation can persist for some time. researchgate.net For instance, in a field where applications were stopped, the DT50 increased from 5.4 days to 10.2 days over a two-year period, but this was still significantly shorter than the half-life in soils never exposed to the herbicide. researchgate.netnih.gov
Table 1: Soil Half-Life (DT50) of this compound Under Different Conditions
| Condition | DT50 (Days) | Soil History | Source(s) |
|---|---|---|---|
| Untreated Soil | 23 - 44 | No prior this compound application | researchgate.net, nih.gov |
| History of Annual Use | 5.4 | Annual application until 12 months before sampling | researchgate.net, nih.gov |
| Post-Cessation (2 years) | 10.2 | Last application 4 years before sampling | researchgate.net, nih.gov |
Strategies for Mitigating Enhanced Microbial Degradation
Enhanced microbial degradation can lead to reduced efficacy of soil-applied herbicides like this compound, as the compound is broken down too quickly to provide effective weed control. researchgate.net This has prompted research into management strategies to prevent or circumvent this issue, which can be broadly categorized as operational or technological. researchgate.net
Operational strategies, which are based on biological principles, have shown the most promise. researchgate.net One of the most reliable methods is to reduce the frequency of this compound application. researchgate.net Studies have demonstrated that the soil's capacity for rapid this compound degradation declines over time once applications are discontinued. researchgate.net This suggests that extending the interval between applications can help preserve the herbicide's effectiveness. researchgate.net
Another key operational strategy is herbicide rotation. researchgate.net This involves alternating this compound with herbicides that have different chemical structures. researchgate.net Research has shown that soil with a history of rapid this compound degradation does not typically exhibit accelerated degradation of structurally dissimilar herbicides such as Chlorpropham, EPTC, Propyzamide, Diuron, and Simazine. researchgate.net However, cross-degradation can occur with structurally similar compounds. researchgate.netfrontiersin.org For example, Propham, which is structurally similar to this compound, was found to degrade more rapidly in soil with a history of this compound use. researchgate.net Therefore, effective rotation programs should involve herbicides that are not susceptible to the same microbial degradation pathways. researchgate.net Alternating herbicides can be a viable long-term management strategy to avoid accelerated biotransformation. frontiersin.org
Technological strategies, which involve modifying the pesticide formulation or chemical structure, are another approach to managing enhanced degradation. researchgate.net These methods aim to protect the active ingredient from the specific microbial enzymes responsible for its breakdown. researchgate.net
Mobility in Soil-Water Systems
Leaching Potential and Transport Models
The mobility of this compound in soil-water systems determines its potential to move from the application site into groundwater or surface water bodies. Research indicates that this compound is moderately retained in soil. researchgate.netoup.com Laboratory and field experiments have been used to understand its transport, with results often interpreted using transport models. researchgate.netoup.com
The Freundlich model has been shown to provide a good fit for the sorption isotherms of this compound, although the isotherms are nearly linear. researchgate.netoup.com A two-region transport model has also successfully reproduced the mobility of this compound in soil at both laboratory and field scales. researchgate.netoup.com This suggests that its movement can be reliably predicted. researchgate.netoup.com Studies in heavy clay soils have shown that this compound can be transported rapidly to field drains, particularly during the first storm event after application. epa.gov In one study, measured losses in drainflow accounted for 8.1% of the applied this compound in the month following application, indicating that drainflow is a dominant pathway for its transfer to catchment outlets. epa.gov This leaching potential highlights the risk of this compound contaminating surface waters, which can be a concern for water utilities. epa.gov The MACRO model, which simulates water flow and solute transport in soil, has also been applied to represent processes contributing to herbicide transport, suggesting that preferential flow through macropores is a key mechanism for solute leaching to drains. tandfonline.com
Impact of Environmental Factors (e.g., surfactants) on Mobility
The mobility of pesticides like this compound can be significantly altered by other substances present in the soil-water system, such as surfactants. researchgate.netresearchgate.net Surfactants, which can be introduced into soils through various means, can increase the availability and mobility of contaminants by reducing the interfacial tension between the contaminant and soil particles. researchgate.net
In the case of this compound, its retention in soil is influenced by both soil organic matter and the presence of surfactants. researchgate.netoup.com Studies have quantified this effect using the partition coefficient (Kd), which measures the ratio of the chemical's concentration in the solid phase to its concentration in the liquid phase. A study found the mean partition coefficient for this compound in an agricultural soil to be approximately 0.46 L/kg. researchgate.netoup.com When the percolating water contained the anionic surfactant Linear Alkyl Benzene Sulfonate (LAS) at its critical micelle concentration, the partition coefficient for this compound decreased to 0.32 L/kg. researchgate.netoup.com This reduction in the partition coefficient indicates decreased sorption to soil particles and consequently, increased mobility and leaching potential. researchgate.netoup.com This demonstrates that the presence of surfactants in soil can enhance the transport of this compound, potentially increasing its risk of reaching groundwater or surface water. researchgate.netresearchgate.net
Table 2: Impact of Surfactants on this compound Soil Partition Coefficient (Kd)
| Condition | Partition Coefficient (Kd) (L/kg) | Implication for Mobility | Source(s) |
|---|---|---|---|
| Original Soil | 0.46 | Moderate Retention | researchgate.net, oup.com |
Degradation Pathways in Aquatic Ecosystems
In aquatic environments, this compound is subject to degradation through several pathways, including hydrolysis and oxidation. inchem.orgtandfonline.com The herbicide is generally not stable in environmental water matrices. nih.gov One study observed that more than 95% of this compound degraded within six hours in drinking and surface water samples, with new chromatographic peaks indicating the formation of degradation products. nih.gov
A primary degradation pathway for carbamate (B1207046) herbicides in water is hydrolysis. inchem.org For this compound, this process involves the cleavage of the ester linkage, yielding aniline (B41778) and ethylamine (B1201723). researchgate.netinchem.org Analytical methods for detecting this compound in water often rely on its forced hydrolysis to aniline, which is then quantified. researchgate.netresearchgate.net One study of chemical degradation under alkaline conditions (pH 9) at 35°C found that 95% of the this compound degraded, with the main products being aniline (63%) and this compound acid (23%). epa.gov
In addition to hydrolysis, oxidation plays a role in the aquatic degradation of this compound. tandfonline.comtandfonline.com The elimination of this compound has been studied in the presence of oxygen species, and advanced oxidation processes are considered a key technology for degrading such pollutants in water. tandfonline.comtandfonline.com Photochemical degradation, or breakdown due to light, has also been investigated as a pathway for this compound in various solvents. researchgate.net The combination of these hydrolytic, oxidative, and photochemical processes contributes to the relatively rapid breakdown of this compound in aquatic ecosystems. nih.govresearchgate.netinchem.orgtandfonline.com
Herbicide Selectivity and Efficacy of Carbetamide in Agricultural Contexts
Differential Phytotoxicity and Weed Control Spectrum
Carbetamide demonstrates selective toxicity, primarily targeting grass weeds while being less effective against broadleaf species. medchemexpress.comweedsmart.org.au This selectivity is a key factor in its application in agriculture.
This compound is recognized for its effectiveness in controlling several economically important annual grass weeds. weedsmart.org.au It provides reliable pre-emergent control for at least 10 to 12 weeks, inhibiting the emergence of weed seedlings. weedsmart.org.au Any weeds that do emerge typically exhibit stunted growth and severe root pruning, rarely reaching the seed-producing stage. weedsmart.org.au
Research has demonstrated its efficacy against annual ryegrass (Lolium rigidum), barley grass (Hordeum murinum), and various brome grasses (Bromus spp.). weedsmart.org.aucaws.org.nz Specifically, it has shown control over Bromus unioloides, Bromus sterilis, Bromus arvensis, and Bromus mollis. caws.org.nz Its effectiveness extends to populations of these grasses that have developed resistance to other herbicide groups, such as Group 15 herbicides. weedsmart.org.au However, some grass species, including Bromus arenarius, Avena spp., and Cynodon dactylon, have shown resistance to this compound. caws.org.nz
A study comparing this compound application timings showed that when applied Incorporated by Sowing (IBS) and Post-Sowing Pre-Emergence (PSPE), it achieved over 90% control of annual ryegrass 35 days after sowing, which increased to over 95% control after 85 days. google.com Early Post-Emergence (EPE) application also resulted in a significant reduction in ryegrass, though it was slightly less effective than the pre-emergence applications. google.com
Table 1: Efficacy of this compound Against Key Annual Grass Weeds
| Weed Species | Common Name | Efficacy of this compound |
| Lolium rigidum | Annual Ryegrass | High weedsmart.org.augoogle.com |
| Hordeum murinum | Barley Grass | High weedsmart.org.aumdpi.com |
| Bromus spp. | Brome Grass | High weedsmart.org.au |
This table is for illustrative purposes and summarizes the general efficacy based on available research. Actual performance may vary depending on environmental conditions and application methods.
While primarily a graminicide, this compound can suppress some broadleaf weed species. medchemexpress.com It has been noted to control weeds such as common chickweed, speedwell, red deadnettle, and mayweed. herts.ac.uk However, its control of broadleaf weeds is often described as erratic or poor, with particular inconsistency noted for species in the Polygonaceae family. caws.org.nz
Efficacy Against Annual Grass Weeds (e.g., Lolium rigidum, Hordeum murinum, Bromus spp.)
Crop Tolerance and Selective Application
The selective nature of this compound allows for its use in a variety of crops, particularly dicotyledonous ones. medchemexpress.com
This compound is well-tolerated by a range of broadleaf crops. It is registered for use in oilseed rape, various vegetables including beans and brassicas, lucerne, and grapes. herts.ac.uk Its selectivity makes it a valuable tool for weed management in legume crops and pastures. mdpi.com Research has also suggested its potential selective use in new plantings of small-seeded legumes and lettuce. bcpc.orggoogle.com The tolerance of these crops is a key advantage, allowing for the control of grass weeds without significant harm to the desired plants.
This compound can be applied both before and after crop emergence, offering flexibility in weed management strategies. youtube.comherts.ac.uk Pre-emergence applications, where the herbicide is applied to the soil before the crop emerges, are common and effective. weedsmart.org.au The herbicide can be applied up to seven days before being incorporated by sowing (IBS), requiring rainfall for activation. weedsmart.org.au Post-emergence applications are also an option, though they may carry a higher risk of crop damage in some sensitive crops like legumes and canola. google.com The method of incorporating the herbicide at the time of sowing has been shown to improve crop safety compared to traditional post-emergent applications. google.com
Tolerance in Dicotyledonous Crops (e.g., legumes, lettuce, oilseed rape)
Synergistic and Antagonistic Interactions with Other Herbicides
The combination of herbicides in a tank mix can lead to different interactions: synergistic (where the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum), or antagonistic (the combined effect is less than the sum). lsu.educabidigitallibrary.org
This compound, being primarily active against grasses, is often tank-mixed with broadleaf herbicides to broaden the spectrum of weed control. weedsmart.org.au For instance, it can be mixed with simazine (B1681756) for broadleaf weed control. weedsmart.org.au It has also been used in combination with paraquat (B189505), a knockdown herbicide, to ensure a clean start for crops. weedsmart.org.au
However, not all combinations are compatible. For example, this compound is noted to be incompatible with K-salt glyphosate (B1671968) formulations. weedsmart.org.au The potential for antagonism, where one herbicide reduces the efficacy of another, is a significant consideration in developing effective herbicide mixtures. scielo.br Antagonism is reportedly two to three times more common than synergy, especially when combining herbicides from different chemical families. biorxiv.org Research into the specific synergistic and antagonistic interactions of this compound with a wide range of other herbicides is ongoing to optimize weed management strategies.
Compatibility in Tank Mixtures
This compound can be effectively tank-mixed with a range of other herbicides to broaden the spectrum of weed control. adama.com Since this compound primarily controls grass weeds, tank-mixing with a broadleaf herbicide like simazine can provide more comprehensive weed management. agropages.com It is also compatible with the knockdown herbicide paraquat, which can be beneficial in double-knock applications to ensure a clean start for the crop. agropages.com However, it is important to note that this compound is not compatible with potassium salt (K-salt) formulations of glyphosate. adama.comagropages.com
Research has explored the compatibility of this compound with other residual herbicides. While some growers have considered tank-mixing this compound and propyzamide (B133065), trial data has shown that a full dose of propyzamide alone or in sequence with a contact graminicide can provide equivalent or better control of black-grass than a tank mix of the two at half rates. fwi.co.uk In fact, some studies have shown that a tank mix of half rates of this compound and propyzamide resulted in poorer black-grass control than propyzamide used alone. fwi.co.uk However, in situations where a contact graminicide cannot be used with propyzamide, some agronomists have utilized a tank mix of this compound and propyzamide. fwi.co.uk
When considering tank mixtures, it is crucial to follow proper mixing procedures to avoid issues of physical incompatibility. fmc.comsprayers101.com This includes filling the spray tank to at least 70% capacity with water before adding products, allowing sufficient time for each product to disperse fully, and maintaining effective agitation. fmc.com The complexity of the chemical interactions increases with each additional product in the tank, making a jar test advisable to check for physical compatibility before large-scale mixing. fmc.comfmc.com
Table 1: Reported Tank Mix Compatibility of this compound
| Tank Mix Partner | Compatibility Status | Notes | Source |
| Simazine | Compatible | Useful for adding broadleaf weed control. | agropages.com |
| Paraquat | Compatible | Can be used in a double-knock tactic. | agropages.com |
| Glyphosate (K-salt formulations) | Not Compatible | adama.comagropages.com | |
| Propyzamide | Use with caution | Trials show variable results; sequential application is often preferred. | fwi.co.uk |
| Cycloxydim (B1459944) | Compatible in sequence | A tank mix of propyzamide and cycloxydim provided over 92% black-grass control. A sequence involving this compound could be an option if the initial application is insufficient. | fwi.co.uk |
| Tepraloxydim (B133549) | Compatible in sequence | A tank mix of propyzamide and tepraloxydim gave 97% control of black-grass. | fwi.co.uk |
| Overwatch® Herbicide | Compatible | Requires constant agitation. | fmc.com |
| Flumioxazin | Compatible | fmc.com |
Role in Rotational Herbicide Programs
This compound plays a significant role in rotational herbicide programs, primarily by providing an alternative mode of action (Group 23) for grass weed control, which helps to manage and mitigate the development of herbicide resistance. adama.comagropages.com The introduction of this compound into pulse crop rotations offers growers a valuable tool to rotate away from other commonly used herbicides. agropages.com
To maintain the long-term efficacy of this compound, it is recommended to restrict its application to no more than once every four years in the same paddock. agropages.com This is because more frequent use can lead to the build-up of specific soil microbes that degrade the herbicide, a phenomenon known as enhanced microbial degradation, which reduces its persistence and effectiveness. agropages.comuwa.edu.au While propyzamide is also subject to microbial degradation, the microorganisms involved are different, allowing these two herbicides to be safely rotated within the pulse phase of a crop rotation. agropages.com
A diverse crop and herbicide rotation is fundamental to a sustainable weed management strategy. weedsmart.org.au An example of a five-year rotation could include wheat (using pyroxasulfone), followed by canola (using propyzamide), then another wheat crop (using bixlozone), barley (using prosulfocarb (B1679731) + s-metolachlor), and finally a pulse crop where this compound could be utilized. weedsmart.org.au This strategy of mixing and rotating herbicide modes of action is crucial for minimizing the selection pressure for herbicide-resistant weeds. agropages.comweedsmart.org.au
This compound can also be used sequentially with other herbicides. For instance, in oilseed rape, if an initial application of a herbicide like propyzamide mixed with a contact graminicide does not provide adequate control of black-grass, this compound could be used in a sequential application. fwi.co.uk Similarly, the potential for sequential applications of a triazine or substituted urea (B33335) herbicide followed by this compound has been investigated to provide control of a broader weed spectrum. caws.org.nz Research has also indicated that if this compound is to be used in sequence with other herbicides like prosulfocarb, it should be applied first. windows.net
Table 2: Example of a 5-Year Rotational Herbicide Program Incorporating this compound
| Year | Crop | Herbicide (Mode of Action Group) | Source |
| 1 | Wheat | Pyroxasulfone (Group 15) | weedsmart.org.au |
| 2 | Canola | Propyzamide (Group 3) | weedsmart.org.au |
| 3 | Wheat | Bixlozone (Group 13) | weedsmart.org.au |
| 4 | Barley | Prosulfocarb + S-metolachlor (Group 15) | weedsmart.org.au |
| 5 | Pulse Crop | This compound (Group 23) | weedsmart.org.au |
Integration of this compound in Herbicide-Tolerant Crop Systems
The use of this compound has been shown to be effective in certain herbicide-tolerant crop systems, offering an additional tool for weed management. google.com Specifically, trials have demonstrated the safety and efficacy of this compound in Roundup Ready® (glyphosate-tolerant) canola and in combination with a triazine in canola varieties tolerant to both glyphosate and triazines. google.com This integration can help to extend the utility of the herbicide tolerance technology itself. google.com
In herbicide-tolerant canola, this compound can be applied pre-sowing and incorporated during the sowing process, which is particularly suitable for minimum tillage farming systems. google.com This allows for the control of herbicide-resistant weeds, such as annual ryegrass. google.com
Furthermore, this compound is a viable option for managing volunteer crops that may arise in rotations with herbicide-tolerant varieties. For instance, in rotations following CoAXium® barley (a Group 1 herbicide-tolerant variety), this compound can be used in subsequent pulse crops like lentils, lupins, chickpeas, and faba beans to control volunteer barley. coaxium.com.au While most Group 1 herbicides would be ineffective against volunteer CoAXium® barley, pre-emergent herbicides like this compound provide an acceptable level of control. coaxium.com.au Similarly, in rotations with imidazolinone-tolerant canola, this compound can be used in the following pulse crops. coaxium.com.au The development of new herbicide-tolerant break crop options, such as imidazolinone-tolerant lentils and faba beans, has increased the importance of having diverse herbicide options like this compound to manage resistant weeds. cabidigitallibrary.org
Mechanisms and Management of Carbetamide Resistance in Weeds
Evolutionary Dynamics of Herbicide Resistance
The persistent use of herbicides with the same mode of action imposes strong selection pressure on weed populations, leading to the evolution of resistant biotypes. This evolutionary process can occur through various mechanisms, broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).
Characterization of Target-Site Resistance (TSR) Mechanisms
Carbetamide is classified as a Group 23 (WSSA) or K2 (HRAC) herbicide. herts.ac.ukcroplife.org.au Its mechanism of action involves the inhibition of mitosis (cell division) by disrupting microtubule organization. herts.ac.ukwssa.net The specific molecular target for this group of herbicides is tubulin, a crucial protein for the formation of microtubules. wssa.net
Target-site resistance typically arises from genetic mutations in the gene that codes for the target protein. nih.gov These mutations alter the protein's structure, specifically at the herbicide's binding site, which reduces or eliminates the herbicide's ability to bind and exert its phytotoxic effect. growiwm.org For herbicides that target tubulin, such as the dinitroanilines (Group 3), several amino acid substitutions in the α-tubulin protein have been identified that confer resistance. nih.gov
However, for this compound specifically, there are currently no widespread, documented cases of target-site resistance in major weed species. herts.ac.ukfwi.co.uk This suggests that either mutations conferring resistance to this compound are rare, or they may impose a significant fitness cost on the weed, preventing the resistant biotypes from becoming dominant in field populations.
Exploration of Non-Target-Site Resistance (NTSR) Mechanisms (e.g., metabolic resistance)
Non-target-site resistance encompasses a range of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.gov These can include reduced herbicide uptake or translocation, sequestration of the herbicide within the plant cell, or, most commonly, enhanced metabolic degradation of the herbicide molecule into non-toxic forms. ksu.edubioone.orgiastate.edu
Metabolic resistance is often conferred by large enzyme families, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs), which can break down a wide array of chemical structures. ksu.edu This form of resistance is particularly problematic as it can lead to cross-resistance across different herbicide groups. growiwm.org
In the case of this compound, a notable form of non-target-site activity involves enhanced microbial degradation in the soil. weedsmart.org.au Repeated applications of this compound can lead to a buildup of specific soil microorganisms that are capable of rapidly breaking down the herbicide molecule. uwa.edu.au This accelerated degradation reduces the amount of this compound available for root uptake by weeds, leading to diminished efficacy. uwa.edu.au Research has shown that in soils with a history of five to seven consecutive years of this compound use, the herbicide's half-life was drastically reduced from approximately 30 days to just four days. uwa.edu.au This enhanced degradation capacity can persist in the soil for at least one year after the last application. uwa.edu.au
While metabolic resistance within the weed plant itself is a major mechanism for many other herbicides, the primary documented form of non-target-site efficacy reduction for this compound is this soil-based microbial degradation.
Analysis of Cross-Resistance Patterns
Cross-resistance occurs when a single resistance mechanism confers resistance to two or more herbicides. weedsmart.org.au This is common when herbicides share the same mode of action but can also occur across different herbicide groups, particularly with NTSR.
The patterns of cross-resistance involving this compound appear to be complex and dependent on the species and the mechanism of resistance. For instance, this compound has been shown to be effective against populations of annual ryegrass (Lolium rigidum), barley grass, and brome grass that have developed resistance to other herbicide groups, including Group 15 herbicides. weedsmart.org.auagropages.com Furthermore, a study on a multiple-herbicide-resistant biotype of Lolium rigidum demonstrated that it remained susceptible to this compound. google.com This indicates a lack of cross-resistance in these specific instances.
Conversely, experimental evolution studies using the green alga Chlamydomonas reinhardtii have shown that populations exposed continuously to this compound, or through weekly cycling with atrazine (B1667683), developed cross-resistance to herbicides with different modes of action, such as tembotrione (B166760) (Group 27), S-metolachlor (Group 15), and iodosulfuron (Group 2). nih.govresearchgate.netresearchgate.net This suggests that a generalist resistance mechanism, likely a form of NTSR, can evolve under certain selection pressures.
The table below summarizes observed cross-resistance patterns involving this compound from available research.
| Weed/Organism | Resistance Profile | Cross-Resistance to this compound? | Reference |
|---|---|---|---|
| Annual Ryegrass (Lolium rigidum) | Resistant to Group 15 herbicides | No, remains effective | weedsmart.org.auagropages.com |
| Annual Ryegrass (Lolium rigidum) | Resistant to glyphosate (B1671968), triazines, etc. | No, remains susceptible | google.com |
| Green Alga (Chlamydomonas reinhardtii) | Resistant to this compound (continuous exposure) | Yes, to tembotrione | nih.govresearchgate.net |
| Green Alga (Chlamydomonas reinhardtii) | Resistant to atrazine & this compound (weekly cycling) | Yes, to S-metolachlor, iodosulfuron, tembotrione | nih.govresearchgate.net |
Monitoring and Characterization of Resistant Weed Biotypes
Effective management of herbicide resistance begins with early detection. Monitoring programs are crucial for identifying the emergence and spread of resistant weed biotypes. hracglobal.com A resistant biotype is a subset of plants within a species that has inherited the ability to survive a herbicide dose that would normally be lethal. biotecharticles.com
Several methods are used to monitor and characterize herbicide resistance:
Field Observations: The first indication of resistance is often a failure to control a weed species that was previously susceptible, especially when other weed species in the same field are controlled effectively. hracglobal.com
Whole-Plant Bioassays: Seeds or seedlings from a suspected resistant population are collected and grown in a controlled environment. They are then treated with various doses of the herbicide to determine the level of resistance compared to a known susceptible population. uwa.edu.au
Seed-Based Assays: Petri dish or agar-based assays can provide a rapid diagnosis. Seeds are germinated in the presence of a discriminating dose of the herbicide. The growth of roots and shoots of resistant seedlings will be significantly less inhibited than that of susceptible seedlings. hracglobal.com
Molecular Techniques: Once the genetic basis of resistance is known (e.g., a specific target-site mutation), DNA analysis techniques like the polymerase chain reaction (PCR) can be used to rapidly screen for the presence of resistance genes in a weed population. hracglobal.com
While large-scale monitoring programs exist for many high-risk herbicides, specific programs focused on this compound resistance are less common. This is likely because, as noted, resistance to this compound has not been widely reported in the field. herts.ac.ukfwi.co.uk However, routine field scouting and testing of weed populations that escape control are essential components of good stewardship to ensure the long-term efficacy of this herbicide.
Strategies for Herbicide Resistance Management
To delay the evolution of resistance and preserve the effectiveness of herbicides like this compound, it is imperative to implement integrated weed management (IWM) strategies that reduce the selection pressure on weed populations.
Principles of Herbicide Rotation and Sequencing
A cornerstone of chemical weed management for resistance prevention is the rotation and sequencing of herbicides with different modes of action (MOA). Relying on a single herbicide or MOA year after year dramatically increases the likelihood of selecting for resistant individuals.
The key principles include:
Rotate MOAs: Avoid using herbicides from the same MOA group in consecutive years on the same field. This compound (Group 23) provides a valuable rotational option to control weeds that may have developed resistance to more commonly used herbicide groups like ACCase inhibitors (Group 1) or ALS inhibitors (Group 2). weedsmart.org.auagropages.com
Use Mixtures and Sequences: Applying a tank mix of two or more herbicides with different MOAs or using them in a planned sequence within the same growing season can be a highly effective strategy. fwi.co.uk For example, in oilseed rape, this compound can be used in sequence with other residual herbicides like propyzamide (B133065) for robust control of black-grass. fwi.co.uk Studies have shown that sequences of clethodim (B606718) followed by a reduced rate of propyzamide or this compound can provide excellent black-grass control. cpm-magazine.co.uk
Limit Frequency of Use: To combat the issue of enhanced microbial degradation, the use of this compound should be restricted in the same paddock. A common recommendation is to apply it no more than once every four years to allow the specific microbial populations that degrade it to decline. weedsmart.org.au
The following table provides an example of a five-year crop and pre-emergent herbicide rotation designed to minimize resistance risk.
| Year | Crop | Example Pre-Emergent Herbicide | Herbicide Group (WSSA) |
|---|---|---|---|
| 1 | Wheat | Pyroxasulfone | 15 (K) |
| 2 | Canola | Propyzamide | 3 (D) |
| 3 | Wheat | Bixlozone | 13 (Q) |
| 4 | Barley | Prosulfocarb (B1679731) + S-metolachlor | 15 (J+K) |
| 5 | Pulse (e.g., Lentils) | This compound | 23 (E) |
Adapted from WeedSmart recommendations. weedsmart.org.au
By strategically integrating this compound into diverse chemical and cultural weed control programs, its utility as a tool for managing herbicide-resistant grass weeds can be sustained for the future.
Integrated Weed Management Approaches Incorporating this compound
Integrated Weed Management (IWM) provides a multifaceted strategy for controlling weeds, reducing the over-reliance on a single herbicide, and thereby mitigating the evolution of herbicide resistance. This compound, with its distinct mode of action, serves as a valuable component within IWM programs, particularly for managing challenging grass weeds.
A cornerstone of IWM is the strategic rotation and combination of herbicides with different modes of action. weedsmart.org.au this compound is classified as a Group 23 (WSSA) or Group E (HRAC) herbicide, which acts by inhibiting mitosis and microtubule organization. greenmountpress.com.aucroplife.org.auwssa.net This makes it an effective rotational partner for herbicides from other groups. For instance, in pulse crops, this compound is used to control annual ryegrass, barley grass, and brome grass, including populations that have developed resistance to Group 15 herbicides. weedsmart.org.au To manage a broader spectrum of weeds, this compound, which is active only on grasses, can be tank-mixed with broadleaf herbicides like simazine (B1681756). weedsmart.org.au
IWM strategies emphasize not just chemical rotation but also the inclusion of non-chemical control methods. In winter oilseed rape, product stewardship for herbicides including this compound is crucial to prevent water contamination. fas.scot An effective IWM program for this crop involves considering pre-emergence and early post-emergence herbicide applications, controlling volunteer crops early, and potentially using technologies like Clearfield®. fas.scot
The timing of application and soil conditions are also critical factors in an IWM approach. This compound is a soil-applied herbicide absorbed by the roots, and its efficacy relies on adequate rainfall for incorporation and activation. weedsmart.org.auyoutube.com It can provide residual control for 10 to 12 weeks, giving the crop a significant competitive advantage against early weed emergence. weedsmart.org.au
Below is a table summarizing IWM approaches that incorporate this compound:
| Tactic | Description | Target Weeds | Crop Examples | Research Findings |
| Herbicide Rotation | Alternating this compound (Group 23) with herbicides from different mode of action groups (e.g., Group 3, 5, 15). weedsmart.org.au | Annual ryegrass, barley grass, brome grass. weedsmart.org.au | Pulses, Winter Oilseed Rape, Lucerne, Clovers. weedsmart.org.aufas.scot | Rotating herbicide modes of action is a central tenet of sustainable herbicide use and helps manage resistant weed populations. weedsmart.org.au |
| Tank Mixing | Applying this compound in combination with other compatible herbicides to broaden the spectrum of controlled weeds in a single pass. weedsmart.org.au | Grass weeds (from this compound) and various broadleaf weeds. weedsmart.org.au | Pulses. weedsmart.org.au | Can be effectively mixed with broadleaf herbicides like simazine. It is also used with paraquat (B189505) in a double-knock application. weedsmart.org.au |
| Cultural Practices | Utilizing practices like crop rotation and managing volunteer cereals to reduce overall weed pressure. fas.scot | Volunteer cereals and other crop-specific weeds. | Winter Oilseed Rape. fas.scot | Controlling volunteer cereals early removes competition and optimizes crop establishment, complementing herbicide applications. fas.scot |
| Stewardship and Timing | Following best practices for application to maximize efficacy and minimize environmental impact. weedsmart.org.aufas.scot | Target grass weeds. weedsmart.org.au | Winter Oilseed Rape, Pulses. weedsmart.org.aufas.scot | Product stewardship is important to prevent water contamination. fas.scot Requires rainfall within 2-3 weeks for soil incorporation and activation. weedsmart.org.au |
Impact of Application Frequency on Resistance Evolution and Mitigation
The frequency of this compound application is a critical factor influencing the evolution of resistance, primarily through enhanced microbial degradation in the soil rather than target-site mutations. uwa.edu.au
Enhanced Biodegradation
Research has shown that repeated applications of this compound to the same soil can accelerate its breakdown by soil microorganisms. uwa.edu.au These microbes adapt to using the herbicide as a carbon source, leading to a phenomenon known as enhanced or accelerated biodegradation. When this occurs, the herbicide degrades more rapidly upon subsequent applications, reducing its persistence in the soil and diminishing its availability for weed uptake. uwa.edu.au This can lead to poor herbicidal efficacy, which has been observed in fields with a history of frequent this compound use. uwa.edu.au
To mitigate this, a key recommendation is to limit the frequency of this compound applications. Evidence suggests that restricting its use to no more than one application in three to four years in the same field can help preserve its effectiveness. weedsmart.org.augreenmountpress.com.au This fallow period for the specific herbicide allows the specialized microbial populations to decline, restoring the herbicide's expected persistence and efficacy in subsequent uses. uwa.edu.au Studies have demonstrated that rotating this compound with structurally dissimilar herbicides is an effective management strategy. For example, while propham (B1679637) degradation was also accelerated in this compound-history soils, the breakdown of chlorpropham (B1668850) and propyzamide was not, indicating that rotation with these compounds could be a viable strategy. uwa.edu.au
Herbicide Cycling and Resistance Evolution
The strategy of cycling or rotating different herbicides is often proposed to delay resistance. However, research using the model organism Chlamydomonas reinhardtii revealed that the outcomes of herbicide cycling can be complex and are not always favorable. researchgate.netnih.gov
In this study, populations were exposed to this compound, atrazine, and glyphosate continuously or in weekly, biweekly, and triweekly rotations. researchgate.netnih.gov The results showed a diversity of outcomes:
Increased Resistance: A weekly cycling of atrazine and this compound led to the selection of a generalist population with a higher level of resistance to both herbicides. researchgate.netnih.gov
No Impact: For some herbicide combinations, cycling had no significant effect on the rate of resistance evolution. researchgate.netnih.gov
Prevention of Resistance: Cycling between glyphosate and this compound appeared to prevent the evolution of resistance altogether within the study's timeframe. nih.gov
These findings suggest that the interval between applications of different herbicide modes of action is crucial. While longer rotations (e.g., annually) are generally effective, very frequent cycling (e.g., weekly) could, in some cases, select for generalist resistance mechanisms, potentially worsening the resistance problem. researchgate.netnih.gov The costs associated with resistance were also found to be generally highest when the cycling frequency was higher. researchgate.netnih.gov
The table below summarizes key research findings on the impact of application frequency:
| Study Focus | Key Findings | Mitigation Strategy | Source(s) |
| Soil Biodegradation | Repeated this compound applications lead to enhanced microbial degradation, reducing herbicide persistence and efficacy. | Limit this compound application to the same field (e.g., once every 3-4 years). Rotate with structurally dissimilar herbicides like propyzamide or diuron. | weedsmart.org.auuwa.edu.au |
| Herbicide Cycling (C. reinhardtii) | Weekly cycling of atrazine and this compound selected for a generalist population with higher resistance levels. | The effects of herbicide cycling are complex; very frequent rotations may not be beneficial and can increase resistance costs. | researchgate.netnih.gov |
| Herbicide Cycling (C. reinhardtii) | Cycling between glyphosate and this compound prevented the evolution of resistance in the experimental populations. | Pairing specific modes of action in a rotation can be highly effective at preventing resistance. | nih.gov |
| Field Observations | This compound failures due to enhanced biodegradation were noted when application frequency increased in response to other herbicides failing from resistance. | Less frequent application of this compound will likely result in more effective weed control. | uwa.edu.au |
Analytical Methodologies for Carbetamide and Its Metabolites
Chromatographic Techniques for Residue Analysis
Chromatography is a fundamental technique for separating and identifying the components of a mixture. For carbetamide residue analysis, several chromatographic methods have been developed and refined.
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. When coupled with a Nitrogen-Phosphorus Detector (NPD), it becomes a highly sensitive and selective method for detecting nitrogen- and phosphorus-containing compounds like this compound. ontosight.ai
A significant advantage of using GC-NPD is the ability to directly determine the parent this compound compound, which simplifies the procedure and avoids interference from aniline (B41778) and its derivatives that can be present in analytical samples. oup.com This method has been successfully applied to determine this compound residues in both rape (canola) and soil. oup.com The procedure typically involves extracting the samples with a solvent like acetone (B3395972), followed by a cleanup process to remove interfering substances before GC analysis. oup.comoup.com In one study, the retention time for this compound was approximately 4 minutes using a 5% OV-17 column. oup.com
The GC-NPD method offers low detection limits, making it suitable for analyzing trace amounts of nitrogen-containing compounds. ontosight.ai Research has demonstrated good recovery rates for this compound using this technique from various matrices.
Table 1: Recovery of this compound using GC-NPD in Different Matrices
| Matrix | Fortification Level (ppm) | Recovery Range (%) | Average Recovery (%) |
|---|---|---|---|
| Rapeseed | 0.1 - 10 | 91.4 - 103 | 97.2 ± 12 |
| Rape Leaves | 0.1 - 10 | 94.4 - 102 | 98.2 ± 4.4 |
| Rape Stems | 0.1 - 10 | 87.9 - 93.9 | 91.2 ± 6.5 |
| Soil | 0.1 - 10 | 86.7 - 102 | 94.5 ± 4.5 |
Data sourced from a study on gas chromatographic determination of this compound residues. oup.com
Some older GC methods required the hydrolysis of this compound to ethylamine (B1201723) and aniline, which were then converted to amides for detection. oup.com However, this approach could lead to interference from aniline derivatives already present in the samples. oup.com
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound. scribd.com It is particularly useful for compounds that are not easily volatilized. researchgate.net HPLC methods for this compound often utilize reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. tandfonline.comresearchgate.net Detection is commonly performed using a Diode-Array Detector (DAD) or UV absorbance. tandfonline.com
One validated HPLC method for determining this compound in water involves extraction with dichloromethane (B109758) and monitoring by reversed-phase HPLC, with a retention time of about 2.7 minutes. tandfonline.comresearchgate.nettandfonline.com This method demonstrated a detection limit of 0.02 μg/L and recovery levels around 100%. tandfonline.comresearchgate.net For quantifying the active ingredient in technical formulations, HPLC with diethyl phthalate (B1215562) as an internal standard is used. scribd.com
The choice of detector and specific HPLC conditions can be tailored to the matrix and the desired level of sensitivity. For instance, in soil analysis, reversed-phase HPLC with UV absorbance at 233 nm has been used to quantify this compound. uwa.edu.au
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is increasingly used for the multi-component analysis of pesticides, including this compound, in various matrices. cranfield.ac.ukle.ac.uk
LC-MS/MS allows for the simultaneous detection and quantification of multiple pesticides in a single run, making it efficient for large-scale monitoring programs. cranfield.ac.ukle.ac.uk The technique is known for its accuracy and low limits of detection, often in the range of 0.03 to 0.36 µg/L for this compound in water. cranfield.ac.ukle.ac.uk A common approach involves direct aqueous injection for water samples, which simplifies sample preparation. cranfield.ac.ukle.ac.uk
For complex matrices like fruits and vegetables, a sample preparation method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often employed before LC-MS/MS analysis. eurl-pesticides.eulcms.cz This method has been validated for the analysis of numerous pesticides, including this compound, in cereals like oat, rye, and wheat. eurl-pesticides.eu LC-MS/MS has also been successfully used for the simultaneous determination of twenty herbicides, including this compound, in human blood. nih.gov
High-Performance Liquid Chromatography (HPLC)
Sample Preparation and Extraction Protocols for Diverse Matrices
The reliability of any analytical method heavily depends on the proper preparation and extraction of the analyte from the sample matrix. The goal is to isolate the compound of interest from interfering substances and concentrate it to a level suitable for detection.
For plant matrices such as rapeseed (Brassica napus) and lettuce (Lactuca sativa), the extraction process typically begins with homogenization of the sample. oup.commdpi.comresearchgate.net
A common procedure for rapeseed involves blending the sample with acetone. oup.com The resulting extract is then subjected to a cleanup process, which may include coagulation and partitioning with petroleum ether and dichloromethane to remove fats and pigments. oup.com
For lettuce, an analytical procedure has been developed for the analysis of this compound and its metabolite, aniline. researchgate.net This involves derivatization procedures followed by detection using gas-liquid chromatography and mass spectrometry. researchgate.net
The QuEChERS method is also widely applicable to plant matrices. It generally involves extracting a homogenized sample with acetonitrile containing 1% glacial acetic acid, followed by the addition of salts to induce phase separation. lcms.cz The extract is then cleaned up using dispersive solid-phase extraction (dSPE) with materials like primary secondary amine (PSA) to remove matrix components before LC-MS/MS analysis. eurl-pesticides.eu
The analysis of this compound residues in soil is crucial for understanding its environmental fate. Extraction protocols for soil often involve shaking the soil sample with a suitable solvent.
One established method for extracting this compound from soil uses acetone in a Soxhlet extractor. oup.com The extract is then concentrated and cleaned up using a similar partitioning procedure as for plant samples. oup.com Another approach involves shaking the soil with methanol. uwa.edu.au
For the analysis of this compound and its metabolite aniline in soil, derivatization followed by gas-liquid chromatography and mass spectrometry has been employed. researchgate.net The persistence and degradation of this compound in soil have been studied using HPLC-UV analysis of soil extracts. uwa.edu.au These studies are important for determining the half-life (DT50) of the herbicide in different soil types and conditions. uwa.edu.au
Trace-Level Determination in Environmental Water Samples
The detection of this compound at minute concentrations in environmental water samples is critical for monitoring water quality. Various advanced analytical methods have been developed for this purpose, primarily relying on liquid chromatography coupled with different detection systems.
A fully automated liquid chromatographic method has been described for the trace-level determination of several phenylcarbamate herbicides, including this compound, in environmental water samples. nih.gov This method utilizes on-line trace enrichment and gradient elution with diode-array detection. nih.gov Researchers have tested different enrichment pre-columns, finding that a PRP-1 polymer pre-column allowed for the enrichment of up to 100 ml of a water sample with satisfactory results for this compound. nih.gov This approach is crucial for concentrating the analyte from a large sample volume to achieve the low detection limits required for environmental monitoring.
Another established method involves micro liquid-liquid extraction (mLLE) followed by high-performance liquid chromatography (HPLC). tandfonline.comtandfonline.com In this procedure, this compound is extracted from a 500 mL water sample using dichloromethane after the addition of sodium chloride to increase the ionic strength of the solution. tandfonline.comresearchgate.net The organic extract is then analyzed by reverse-phase HPLC with UV detection. tandfonline.comtandfonline.com This mLLE-HPLC method has been successfully applied to determine this compound concentrations in the range of 2.50–10.0 µg/L in various types of natural water samples. tandfonline.comresearchgate.net
Furthermore, liquid chromatography/mass spectrometry (LC/MS) offers high sensitivity and selectivity for detecting herbicides in drinking and groundwater. wateronline.com An LC/MS method using an atmospheric pressure electrospray ionization source has been validated for 16 herbicides, including this compound, achieving very low detection limits, often at or below 0.01 µg/L. wateronline.com
Table 1: Methods for Trace-Level Determination of this compound in Water
| Analytical Technique | Sample Preparation | Sample Volume | Concentration Range | Reference |
|---|---|---|---|---|
| HPLC-DAD | On-line trace enrichment (PRP-1 pre-column) | 100 mL | 0.2 and 1 µg/L (spiked) | nih.gov |
| mLLE-HPLC-UV | Micro liquid-liquid extraction (Dichloromethane) | 500 mL | 2.50–10.0 µg/L | tandfonline.comtandfonline.comresearchgate.net |
| LC/MS | Direct Injection (Electrospray Ionization) | Not specified | < 0.1 µg/L | wateronline.com |
Detection and Quantification of this compound Metabolites (e.g., aniline derivatives)
This compound is known to degrade in the environment, with aniline being a primary metabolite. researchgate.netacs.orginchem.org Therefore, analytical methods must also be capable of detecting and quantifying these degradation products.
An analytical procedure has been developed for the simultaneous analysis of this compound and its metabolite aniline in soil and lettuce. researchgate.netresearchgate.net This method utilizes two different derivatization procedures, followed by detection and measurement using gas-liquid chromatography (GLC) and mass spectrometry (MS). researchgate.net
Another method for determining this compound in water involves its conversion to aniline through hydrolysis. researchgate.net Following micro liquid-liquid extraction with dichloromethane, the this compound is hydrolyzed, and the resulting aniline is identified and quantified by gas chromatography-mass spectrometry (GC-MS). researchgate.net Quantification is achieved using single-ion monitoring (SIM) at m/z 66 and 93, with a retention time of 4.24 minutes for aniline. researchgate.net This approach allows for the determination of the parent compound by converting it to a readily detectable metabolite.
Research has confirmed the degradation pathway of this compound to aniline and has provided methods for the determination of both residues. acs.orgacs.org The ability to measure both the parent herbicide and its metabolites is essential for a complete understanding of its environmental fate and potential impact. inchem.org
Table 2: Methods for Detection of this compound Metabolites
| Analyte(s) | Matrix | Analytical Technique | Key Steps | Reference |
|---|---|---|---|---|
| This compound and Aniline | Soil, Lettuce | GLC-MS | Derivatization | researchgate.netresearchgate.net |
| Aniline (from this compound) | Water | GC-MS | Hydrolysis of this compound to Aniline | researchgate.net |
| This compound and Aniline | Not specified | Not specified | Residue determination | acs.orgacs.org |
Method Validation and Performance Assessment (e.g., detection limits, recovery rates)
The validation of analytical methods is a critical step to ensure the reliability and accuracy of the generated data. Key performance indicators include the limit of detection (LOD), recovery rates, and linearity.
For the mLLE-HPLC method, validation was performed by analyzing water samples spiked with known amounts of this compound. tandfonline.comtandfonline.com The method demonstrated excellent performance with a detection limit (DL) of 0.02 µg/L and recovery levels around 100%. tandfonline.comresearchgate.net The linear analytical curves were established for concentrations between 2.50 and 10.0 µg/L. researchgate.net
In the automated on-line trace-enrichment LC method, the procedure was validated through recovery experiments in environmental water samples spiked at 0.2 and 1 µg/L. nih.gov The average recoveries ranged from 84-108%, with relative standard deviations between 2-12%. nih.gov The detection limit for this method was as low as 0.04 µg/L. nih.gov
The GC-MS method for determining this compound (as aniline) in water was also rigorously validated. researchgate.net It was applied to water samples spiked at very low concentration levels (0.13–10.00 µg/L) and achieved a detection limit of 0.04 µg/L, which is below the European Union guideline of 0.1 µg/L for individual pesticides in water. researchgate.net
Multi-residue methods developed for pesticides in food commodities also include validation for this compound. For instance, a method using LC-MS/MS for baby food was validated at spiking levels of 0.0005 and 0.001 mg/kg. eurl-pesticides.eu Similarly, a method for fruits and vegetables using LC-MS/MS and GC-MS/MS validated this compound at concentration levels of 0.010 mg/kg (the Limit of Quantification, LOQ) and 0.080 mg/kg, with accuracy and precision meeting SANTE guidelines. mdpi.comshimadzu.com
Table 3: Performance Data for Validated this compound Analytical Methods
| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery Rate (%) | Linearity Range | Reference |
|---|---|---|---|---|---|
| mLLE-HPLC-UV | Natural Water | 0.02 µg/L (DL) | ~100% | 2.50–10.0 µg/L | tandfonline.comresearchgate.net |
| On-line Enrichment LC-DAD | Environmental Water | 0.04 µg/L (DL) | 84-108% | 0.2 and 1 µg/L (spiked levels) | nih.gov |
| GC-MS (as Aniline) | Water | 0.04 µg/L (DL) | Not specified | 0.13–10.00 µg/L (spiked levels) | researchgate.net |
| LC-MS/MS | Baby Food | 0.0005 mg/kg | Not specified | Not specified | eurl-pesticides.eu |
| LC-MS/MS & GC-MS/MS | Fruits & Vegetables | 0.010 mg/kg (LOQ) | 70-120% | Not specified | mdpi.comshimadzu.com |
Chemical Synthesis and Derivatization Research of Carbetamide
Elucidation of Carbetamide Synthetic Pathways
The synthesis of this compound, chemically known as (R)-N-ethyl-2-[[(phenylamino)carbonyl]oxy]propanamide, involves the formation of a carbamate (B1207046) linkage. One of the primary synthetic routes involves the reaction of a chiral precursor with phenyl isocyanate or a related derivative.
A common method for forming the carbamate group is through the reaction of an alcohol with an isocyanate. In the case of this compound, this would involve the reaction of N-ethyl lactamide (B1674226) with phenyl isocyanate. The N-ethyl lactamide itself can be synthesized from lactic acid and ethylamine (B1201723).
Another approach involves the use of phenyl chloroformate. The primary synthesis route for this compound can involve carbamate formation via phenyl chloroformate. This method generally proceeds through a nucleophilic acyl substitution mechanism.
This compound is a chiral molecule, possessing a stereogenic center at the alpha-carbon of the propanamide moiety. herts.ac.ukresearchgate.net This chirality is a critical factor in its herbicidal activity. The commercially used herbicide is the R-enantiomer, which is significantly more active than its S-enantiomer. chiralpedia.com This enantioselectivity is a common phenomenon in biologically active molecules, where the specific three-dimensional arrangement of atoms is crucial for interaction with the target site in the plant. chiralpedia.com
The synthesis of the enantiomerically pure form of this compound presents a challenge. Two main strategies are employed to achieve this:
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For this compound, (R)-lactic acid can be used as the chiral precursor to establish the desired stereochemistry.
Asymmetric Synthesis and Chiral Resolution: Asymmetric synthesis aims to create the desired enantiomer preferentially. This can be achieved using chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are then removed. Alternatively, a racemic mixture (an equal mixture of both enantiomers) can be synthesized and then separated in a process called chiral resolution.
The isomeric SMILES for the active form of this compound is CCNC(=O)C@@HOC(=O)NC1=CC=CC=C1. herts.ac.uk The identification and differentiation of isomers are crucial, and techniques like mass spectrometry can be used to distinguish between them based on their different fragmentation patterns. biorxiv.org
| Property | Description |
| Chemical Name | (R)-N-ethyl-2-[[(phenylamino)carbonyl]oxy]propanamide |
| Common Name | This compound |
| CAS Number | 16118-49-3 |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Chirality | Contains one chiral center |
| Active Isomer | R-enantiomer |
Structure-Activity Relationship (SAR) Studies of Carbamate Herbicides
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. mst.dk For carbamate herbicides, these studies aim to identify the key structural features responsible for their herbicidal effects and selectivity. The general principle is that minor changes to the molecular structure can significantly alter the compound's activity. eagri.org
Carbamates, as a class, are known to act as inhibitors of essential enzymes. nih.gov Their herbicidal action is often due to their ability to bind to and inhibit specific enzymes in the target weed species. The effectiveness of this binding is highly dependent on the structural complementarity between the herbicide molecule and the active site of the enzyme. nih.gov
Key aspects of SAR for carbamate herbicides include:
The Carbamate Moiety: The -OC(O)N- group is the core functional group of carbamates and is essential for their activity.
The Phenyl Ring: Substituents on the phenyl ring can influence the electronic properties, lipophilicity, and steric bulk of the molecule, all of which can affect its uptake, translocation, and binding to the target site.
The Amine Group: The nature of the substituent on the nitrogen atom (in this compound's case, the ethyl group) can also modulate activity.
The Chiral Center: As noted with this compound, the stereochemistry can be a critical determinant of herbicidal efficacy.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the activity of compounds based on their molecular structures. mst.dk These models use mathematical equations to correlate structural descriptors (like lipophilicity, electronic parameters, and steric factors) with biological activity. nih.gov For carbamates, QSAR can help in designing new derivatives with potentially higher potency and selectivity. nih.gov
Development of Novel this compound Derivatives and Analogs
The search for new and improved herbicides is a continuous process, driven by the need to manage herbicide resistance and improve environmental profiles. mdpi.com Research efforts have focused on designing and synthesizing novel derivatives and analogs of this compound to enhance herbicidal activity and selectivity.
The design of new this compound analogs is often guided by SAR principles. The strategy involves modifying different parts of the this compound structure and evaluating the effect of these changes on herbicidal activity. Common design and synthesis methodologies include:
Intermediate Derivatization Methods (IDMs): This approach involves using a key intermediate from an existing active compound to synthesize new derivatives. frontiersin.org For example, analogs could be created by modifying the phenyl ring or the ethylamide side chain of this compound.
Bioisosteric Replacement: This involves replacing certain functional groups with other groups that have similar physical or chemical properties, with the aim of improving activity or other properties.
Structural Modification of Natural Products: Sometimes, inspiration for new herbicides comes from natural products. researchgate.net These natural compounds can be structurally modified to create more potent and stable synthetic derivatives.
The synthesis of these new compounds follows standard organic chemistry reactions, often involving multiple steps to build the final molecule. mdpi.comresearchgate.net For instance, the synthesis of novel carboxamides and thiocarboxamides has been explored, which involves creating an amide or thioamide linkage. nih.gov
Once synthesized, the new compounds undergo rigorous testing to evaluate their herbicidal properties.
Herbicidal Activity Screening: The primary evaluation involves testing the compounds against a range of weed species, often including both monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds. frontiersin.orgnih.gov These tests are typically conducted in a greenhouse setting at various concentrations to determine the level of activity. mdpi.comfrontiersin.org The results are often compared to the parent compound (this compound) and commercial standards. frontiersin.org
Selectivity and Crop Safety: A crucial aspect of a successful herbicide is its selectivity—the ability to control weeds without harming the desired crop. eagri.org Therefore, promising compounds are also tested for their safety on relevant crops. mdpi.com For example, a study on novel 5-acylbarbituric acid derivatives found that one compound was safe for use in wheat fields at an effective dosage. mdpi.com
The relationship between the structure of these new derivatives and their observed herbicidal activity provides valuable feedback for the design of the next generation of compounds. mdpi.com Factors such as the type and position of substituents on the aromatic ring and the nature of the side chains are systematically varied and analyzed. mdpi.com
Q & A
Q. What key analytical techniques are used to characterize Carbetamide’s purity and structural integrity?
Methodological Answer: this compound’s characterization requires multi-modal analytical validation:
- High-Performance Liquid Chromatography (HPLC): Quantifies purity by separating impurities under gradient conditions (e.g., C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry (MS): Confirms molecular weight (236.267 g/mol) and fragmentation patterns via electrospray ionization (ESI) .
- Nuclear Magnetic Resonance (NMR): Resolves stereochemistry and functional groups (e.g., ¹H/¹³C NMR in DMSO-d₆) .
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | C18 column, 1.0 mL/min flow, UV detection at 254 nm |
| MS | Molecular validation | ESI+, m/z 236.267 [M+H]⁺ |
| NMR | Structural elucidation | 500 MHz, δ 7.2–7.4 ppm (aromatic protons) |
Q. What synthetic routes are employed for this compound in laboratory settings?
Methodological Answer: this compound (C₁₂H₁₆N₂O₃) synthesis typically involves:
Carbamate Formation: Reacting ethyl isocyanate with (2S)-1-amino-1-oxopropan-2-ol under anhydrous conditions .
Stereochemical Control: Chiral resolution via crystallization or chiral stationary-phase HPLC to isolate the (2R)-enantiomer, which exhibits herbicidal activity .
Purification: Recrystallization from ethanol/water to achieve >98% purity.
Q. How does this compound’s molecular structure correlate with its herbicidal mechanism?
Methodological Answer: The (2R)-stereoisomer binds to acetolactate synthase (ALS), inhibiting branched-chain amino acid synthesis in weeds. Key structural features include:
- Carbamate Moiety: Facilitates enzyme active-site interaction.
- Ethyl Group: Enhances lipophilicity for membrane penetration .
- Aromatic Ring: Stabilizes binding via π-π stacking with ALS residues.
Advanced Research Questions
Q. How can researchers optimize this compound synthesis to improve yield and minimize by-products?
Methodological Answer: Optimization strategies include:
- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., BINAP-metal complexes) to enhance enantiomeric excess (ee) >95% .
- Green Chemistry Approaches: Replace toxic solvents (e.g., DMF) with ionic liquids to reduce waste .
- Process Analytical Technology (PAT): Real-time monitoring via in-line FTIR to adjust reaction parameters dynamically .
Q. What methodologies resolve contradictory data in this compound environmental degradation studies?
Methodological Answer: Contradictions in degradation half-lives (e.g., soil vs. aquatic systems) require:
Controlled Replication: Standardize OECD 307/308 guidelines across labs (pH 7.0, 25°C) .
Advanced Metabolite Tracking: Use LC-QTOF-MS to identify transient intermediates (e.g., hydroxylated derivatives) .
Statistical Harmonization: Apply multivariate ANOVA to isolate variables (e.g., microbial activity, UV exposure) causing discrepancies .
Q. What strategies ensure reproducibility in this compound bioactivity assays?
Methodological Answer: Reproducible bioassays demand:
- Standardized Protocols: Follow OECD 208 guidelines for plant growth inhibition tests (e.g., Arabidopsis thaliana as a model) .
- Batch Consistency: Validate peptide/protein reagents via peptide content analysis (HPLC) and TFA removal (<1%) to avoid assay interference .
- Independent Validation: Cross-check results with third-party labs using blinded samples .
Data Contradiction Analysis Framework
For conflicting results (e.g., variable ALS inhibition IC₅₀ values):
Primary Source Audit: Compare raw data from original studies (e.g., instrument calibration logs) .
Contextual Variable Mapping: Document differences in solvent purity, temperature, or assay duration .
Principal Contradiction Identification: Determine if discrepancies arise from methodological variance (e.g., enzyme source) or intrinsic compound properties .
Ethical and Methodological Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
